

# Thermochemical data for propyl 3-methylbutanoate

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## Compound of Interest

Compound Name: *Propyl isovalerate*

Cat. No.: *B1210305*

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An In-depth Technical Guide on the Thermochemical Properties of Propyl 3-Methylbutanoate  
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for propyl 3-methylbutanoate (also known as **propyl isovalerate**). The information is compiled from various chemical databases and relevant literature, offering a valuable resource for professionals in research and development. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of experimental workflows.

## Core Thermochemical Data

Propyl 3-methylbutanoate ( $C_8H_{16}O_2$ ) is an ester recognized for its characteristic fruity aroma. Understanding its thermochemical properties is crucial for various applications, including process design, safety analysis, and computational modeling.

## Summary of Quantitative Data

The following table summarizes the key thermochemical parameters for propyl 3-methylbutanoate. These values are essential for thermodynamic calculations and chemical process simulations.

Thermochemical Property	Symbol	Value	Units	Source
Standard Gibbs Free Energy of Formation (gas)	$\Delta_f G^\circ$	-219.88	kJ/mol	Calculated Property[1]
Standard Enthalpy of Formation (gas)	$\Delta_f H^\circ$	-458.53	kJ/mol	Calculated Property[1]
Enthalpy of Vaporization	$\Delta_{\text{vap}} H$	Value not explicitly found	kJ/mol	-
Ideal Gas Heat Capacity	$C_{p,\text{gas}}$	Value not explicitly found	J/(mol·K)	-

Note: The values for the standard Gibbs free energy of formation and the standard enthalpy of formation are calculated properties and should be used with this consideration. Experimentally determined values for the enthalpy of vaporization and ideal gas heat capacity were not explicitly found in the public domain during the literature search. These properties are often determined experimentally or estimated using computational methods.

## Experimental Protocols for Thermochemical Data Determination

While specific experimental protocols for propyl 3-methylbutanoate were not readily available in the reviewed literature, this section outlines the standard and widely accepted methodologies used for determining the key thermochemical properties of organic esters. These protocols are representative of the techniques that would be employed to obtain high-quality experimental data for this compound.

### Determination of Enthalpy of Combustion and Formation by Combustion Calorimetry

The standard enthalpy of formation of an organic compound like propyl 3-methylbutanoate is typically derived from its experimentally determined enthalpy of combustion.

#### Experimental Apparatus:

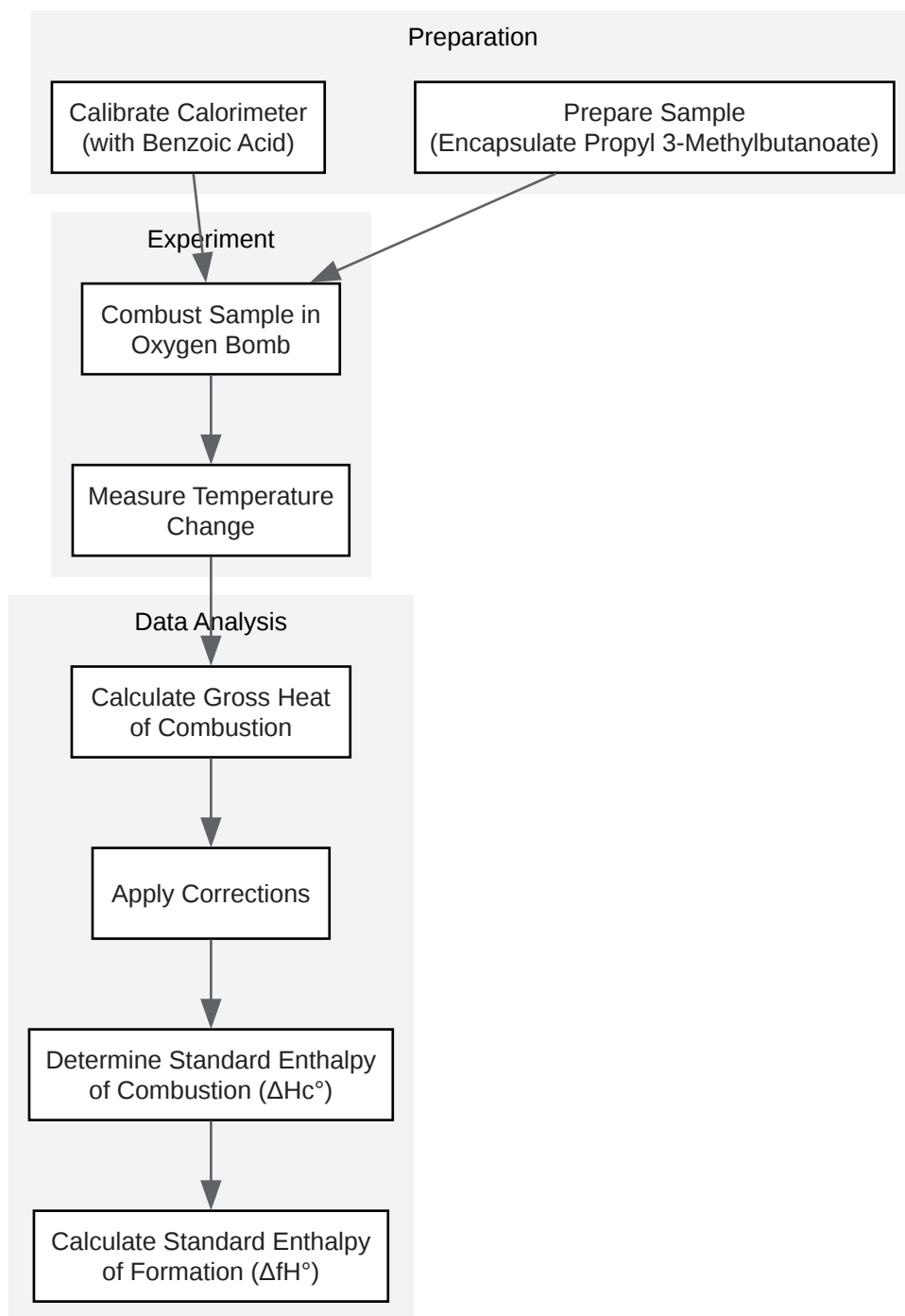
- An isoperibol or adiabatic bomb calorimeter.
- A certified benzoic acid pellet for calibration.
- High-purity oxygen.
- A temperature monitoring system with high precision.

#### Procedure:

- Calibration: The energy equivalent of the calorimeter is determined by combusting a known mass of benzoic acid under standardized conditions.
- Sample Preparation: A precise mass of liquid propyl 3-methylbutanoate is encapsulated in a combustible container (e.g., a gelatin capsule) of known mass and heat of combustion.
- Combustion: The sealed "bomb" is filled with high-purity oxygen (typically to a pressure of 30 atm) and placed in the calorimeter. The sample is then ignited.
- Temperature Measurement: The temperature change of the water in the calorimeter is carefully measured.
- Data Analysis: The gross heat of combustion is calculated from the temperature rise and the energy equivalent of the calorimeter. Corrections are applied for the ignition energy and the heat of formation of any side products (e.g., nitric acid from residual nitrogen).
- Calculation of Enthalpy of Formation: The standard enthalpy of combustion is used, along with the standard enthalpies of formation of the combustion products ( $\text{CO}_2$  and  $\text{H}_2\text{O}$ ), to calculate the standard enthalpy of formation of propyl 3-methylbutanoate using Hess's Law.

#### Logical Workflow for Combustion Calorimetry

Figure 1. Workflow for Determining Enthalpy of Formation

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A simplified workflow for determining the enthalpy of formation.

## Determination of Enthalpy of Vaporization by the Transpiration Method

The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance as a function of temperature. The transpiration method is a common technique for this purpose, especially for compounds with low volatility.<sup>[2]</sup>

### Experimental Apparatus:

- A temperature-controlled saturator cell containing the sample.
- An inert carrier gas (e.g., nitrogen or argon) with a precisely controlled flow rate.
- A cold trap or an analytical system (e.g., gas chromatograph) to quantify the transported vapor.

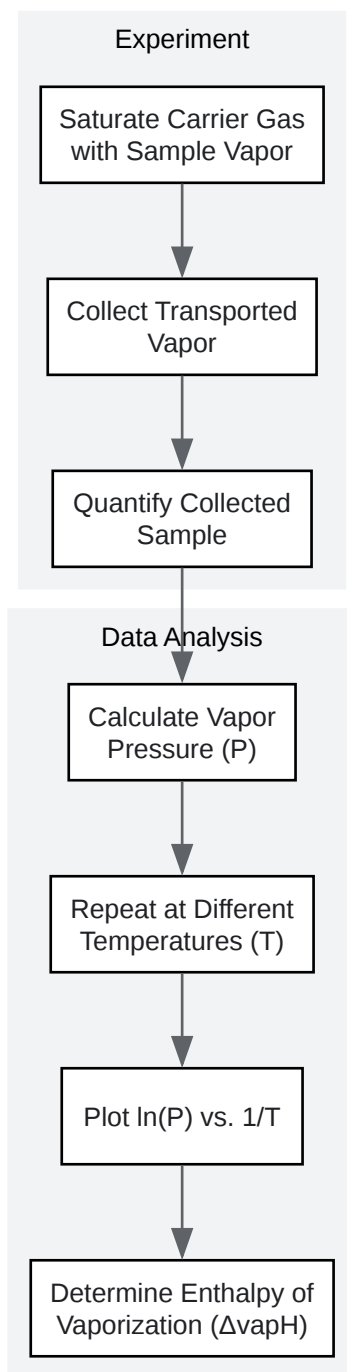
### Procedure:

- **Sample Loading:** The saturator cell is loaded with propyl 3-methylbutanoate. The sample is often coated on an inert support to maximize the surface area for evaporation.
- **Equilibrium Saturation:** A stream of the carrier gas is passed through the saturator at a known and constant flow rate. The flow rate is kept low enough to ensure that the gas stream becomes saturated with the vapor of the substance.
- **Vapor Collection:** The gas stream exiting the saturator, now containing the vapor of the sample, is passed through a cold trap where the vapor condenses.
- **Quantification:** The amount of the condensed substance is determined gravimetrically or by a suitable analytical technique like gas chromatography.
- **Vapor Pressure Calculation:** The partial pressure of the substance in the saturated gas stream (i.e., the vapor pressure) is calculated from the amount of substance transported, the volume of the carrier gas, and the temperature, assuming ideal gas behavior.
- **Temperature Dependence:** The experiment is repeated at several different temperatures.

- Enthalpy of Vaporization Calculation: The enthalpy of vaporization is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. A plot of  $\ln(P)$  versus  $1/T$  yields a straight line with a slope of  $-\Delta_{\text{vap}}H/R$ .

Logical Workflow for the Transpiration Method

Figure 2. Workflow for the Transpiration Method



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A simplified workflow for determining the enthalpy of vaporization.

## Concluding Remarks

This guide provides a summary of the currently available thermochemical data for propyl 3-methylbutanoate. While calculated values for the standard Gibbs free energy and enthalpy of formation are available, there is a need for high-quality, experimentally determined data for these and other thermochemical properties, such as the enthalpy of vaporization and ideal gas heat capacity. The experimental protocols described herein represent the standard methodologies that can be employed to obtain this crucial data, which would be of significant benefit to the scientific and industrial communities.

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## References

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